molecular formula C15H26O B7945158 (+)-Cedrol

(+)-Cedrol

Cat. No.: B7945158
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-BUONHZGMSA-N
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Description

(+)-Cedrol is a sesquiterpene alcohol and a primary bioactive component of cedarwood oil, notably from species like Juniperus virginiana . This compound is of significant interest in pharmacological research due to its diverse biological activities. Studies have demonstrated that (+)-Cedrol exhibits marked sedative effects, significantly reducing spontaneous motor activity and prolonging pentobarbital-induced sleep time in animal models. Its mechanism for sedation appears to operate via a pathway independent of the olfactory system, suggesting a direct central action . Further research into its anxiolytic properties reveals involvement of the dopaminergic system, specifically through modulation of the dopamine D1 receptor, as shown in elevated plus maze and light-dark box tests . Beyond neuroscience, (+)-Cedrol shows promise in oncology research. It acts as a chemosensitizer and suppresses cancer cell proliferation in models such as human leukemia K562 and colon cancer HT-29 cells . Its proposed anti-proliferative mechanism involves the destabilization of plasma membrane lipid rafts, leading to the redistribution of cholesterol and sphingomyelin. This disruption inhibits pro-survival signaling pathways (pAKT, pERK, pmTOR), activates caspase-9-dependent apoptosis, and increases the production of ceramides . Additional research indicates that (+)-Cedrol possesses neuroprotective, antioxidant, and anti-inflammatory properties, as it has been shown to ameliorate memory deficits and reduce neuroinflammatory mediators in LPS-induced models of memory impairment . Researchers utilize (+)-Cedrol to explore these multifaceted mechanisms in various fields, including neuropharmacology, integrative oncology, and immunology. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Key Research Areas: • Neuropharmacology (Sedative & Anxiolytic Mechanisms) • Cancer Biology & Chemosensitization • Neuroinflammation and Memory • Innate Immunity and Anti-inflammatory Pathways Synonyms: (3R,3aS,6R,7R,8aS)-3,6,8,8-Tetramethyloctahydro-1H-3a,7-methanoazulen-6-ol; 8α-Cedran-8β-ol

Properties

IUPAC Name

(1R,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURIXNDRWRAFU-BUONHZGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13CC[C@@]([C@H](C3)C2(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(+)-Cedrol is a sesquiterpene alcohol found in various essential oils, notably from cedarwood and other aromatic plants. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This article explores the biological activity of (+)-Cedrol, supported by recent research findings and case studies.

Chemical Structure and Properties

(+)-Cedrol is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is C15H26OC_{15}H_{26}O, and it possesses a bicyclic structure that allows for interactions with various biological targets.

Anticancer Properties

Recent studies have demonstrated that (+)-Cedrol exhibits potent anticancer effects through multiple mechanisms:

  • Induction of Apoptosis : Cedrol has been shown to activate the caspase-9-dependent mitochondrial intrinsic pathway of apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and HT29 (colorectal cancer) cells. This activation leads to a decrease in anti-apoptotic proteins like Bcl-2 and XIAP, promoting cell death .
  • Cell Cycle Arrest : In colorectal cancer models, cedrol induced cell cycle arrest at the G0/G1 phase by modulating the expression of cyclin D1 and CDK4. The IC50 values for HT29 and CT-26 cells were reported as 138.91 µM and 92.46 µM, respectively .
  • Synergistic Effects with Chemotherapy : Cedrol demonstrated a synergistic effect when combined with 5-fluorouracil (5-FU), enhancing the overall efficacy against colorectal cancer cells .

Table 1: Summary of Anticancer Effects of (+)-Cedrol

MechanismEffectReference
Apoptosis InductionActivation of caspase pathways ,
Cell Cycle ArrestG0/G1 phase arrest
Synergism with 5-FUEnhanced efficacy in CRC therapy

Cardiovascular Effects

Inhalation studies have indicated that cedrol may influence cardiovascular function by modulating autonomic nervous system activity. Specifically, cedrol inhalation led to a significant reduction in systolic blood pressure (SBP) and increased baroreceptor sensitivity, suggesting potential therapeutic applications for hypertension .

Table 2: Cardiovascular Effects of Cedrol Inhalation

ParameterEffectStatistical Significance
Systolic Blood PressureDecrease during inhalationP<0.01P<0.01
Baroreceptor SensitivityIncreased during inhalationP<0.05P<0.05

Immunomodulatory Activity

Cedrol has been identified as a novel immunomodulator that can desensitize neutrophils to subsequent stimulation by N-formyl peptide. This effect was observed through decreased calcium mobilization in human neutrophils upon pretreatment with cedrol . The ability to modulate immune responses highlights its potential application in inflammatory diseases.

Table 3: Immunomodulatory Effects of (+)-Cedrol

EffectObservationReference
Neutrophil DesensitizationInhibition of Ca²⁺ mobilization
Chemotaxis InhibitionReduced chemotactic response

Antifungal Activity

Recent research has highlighted cedrol's antifungal properties, particularly against pathogenic fungi such as Poria noxius. Cedrol induced apoptosis in these fungi through oxidative stress mechanisms, establishing it as a promising candidate for antifungal therapy .

Scientific Research Applications

Anxiolytic Effects

Recent studies have demonstrated that (+)-cedrol exhibits anxiolytic properties . In a controlled experiment involving male mice, cedrol administered at doses of 1200 mg/kg and 1600 mg/kg significantly increased the time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels. The compound also influenced neurotransmitter levels, elevating serotonin (5-HT) while decreasing dopamine (DA) levels, suggesting a mechanism through which cedrol may exert its anxiolytic effects .

Neuroprotective Effects

Cedrol has been shown to possess neuroprotective properties against neuroinflammation and memory deficits induced by lipopolysaccharides (LPS) in rat models. Treatment with cedrol resulted in improved cognitive function as evidenced by increased time and distance traveled in target quadrants during memory tests. These findings highlight cedrol's potential as a therapeutic agent for neurodegenerative conditions .

Colorectal Cancer Inhibition

(+)-Cedrol has demonstrated significant anticancer activity , particularly against colorectal cancer (CRC). In vitro studies revealed that cedrol inhibited the proliferation of CRC cell lines (HT-29 and CT-26) in a dose-dependent manner with IC50 values of 138.91 µM and 92.46 µM, respectively. The mechanism involves cell cycle arrest at the G0/G1 phase and induction of apoptosis through both extrinsic and intrinsic pathways. Furthermore, cedrol showed synergistic effects when combined with the chemotherapeutic agent 5-fluorouracil (5-FU), enhancing overall anticancer efficacy .

Cell LineIC50 (µM)Mechanism of Action
HT-29138.91Apoptosis induction, cell cycle arrest
CT-2692.46Apoptosis induction, cell cycle arrest

Antifungal Activity

Research has identified (+)-cedrol as an effective antifungal agent against Pestalotiopsis noxius. The compound induces apoptosis in fungal cells by activating caspase pathways and increasing cytochrome c release, which suggests potential applications in agricultural settings for managing fungal infections .

Metabolic Effects

Studies indicate that cedrol can positively influence metabolic health by ameliorating high-fat diet-induced obesity in animal models. It effectively reduced body weight gain and visceral fat accumulation, presenting a promising avenue for obesity management and metabolic syndrome interventions .

Respiratory Applications

Cedrol has shown potential in respiratory health as well. Direct inhalation studies revealed its effects on the pulmonary system, suggesting possible applications in treating respiratory conditions such as hypertension through modulation of autonomic responses .

Chemical Reactions Analysis

Suárez Oxidation

(+)-Cedrol undergoes iodine-mediated oxidation under Suárez conditions to form strained tetrahydrofuran (THF) intermediates. This reaction proceeds via radical mechanisms:

  • Reagents : I₂ (iodine), PhI(OAc)₂ (iodobenzene diacetate)

  • Product : THF-containing cedrene derivative

  • Yield : 93% (for C-4 methine functionalization)

RuO₄-Mediated Triple Oxidation

RuO₄, generated in situ from RuCl₃·xH₂O and KBrO₃, cleaves cedrol derivatives in a controlled manner:

  • Reagents : RuCl₃·xH₂O, KBrO₃

  • Product : Ketone lactone (e.g., compound 11 )

  • Key Outcome : Simultaneous oxidation of three distinct C–H bonds

Table 1: Oxidation Pathways of (+)-Cedrol Derivatives

Reaction TypeReagents/ConditionsProductYield
Suárez OxidationI₂, PhI(OAc)₂THF intermediate93%
Triple OxidationRuCl₃·xH₂O, KBrO₃, hvKetone lactone (11 )67%*

*Yield reported for initial acetoxy cedrene formation .

Borohydride Reduction

Ketone derivatives of cedrol are stereoselectively reduced to secondary alcohols:

  • Reagents : NaBH₄ (sodium borohydride)

  • Product : Alcohol (e.g., compound 9 )

  • Stereoselectivity : >99% diastereomeric excess

Acetylation

The strained THF intermediate undergoes acetylation to stabilize the structure:

  • Reagents : Ac₂O (acetic anhydride), H₃PO₄

  • Product : Acetoxy cedrene (7 )

  • Yield : 67% (120 mmol scale)

Hydroboration-Oxidation

Cedrol derivatives participate in hydroboration followed by chromium-based oxidation:

  • Step 1 : BH₃·THF (hydroboration)

  • Step 2 : CrO₃·2pyr (Collins reagent)

  • Product : Ketone (8 )

  • Advantage : Avoids hydrolysis of acetate protecting groups

Biochemical Interaction Pathways

While not traditional "chemical reactions," (+)-cedrol modulates biochemical pathways in biological systems:

  • Cytochrome c Release : Induces mitochondrial apoptosis in fungi (IC₅₀ = 15.7 µg/mL) .

  • Caspase Activation : Upregulates caspase-9 and caspase-3 in Phellinus noxius at 60 µM .

Comparison with Similar Compounds

Table 1: Comparative Analysis of (+)-Cedrol and Structurally Related Sesquiterpenes

Compound Molecular Formula Source Key Biological Activities Key Differences from (+)-Cedrol References
Epi-Cedrol C₁₅H₂₆O Fungi (Fusarium fujikuroi) Oviposition attractant (mosquito behavior) Stereoisomerism at C-3 position
α-Acorenol C₁₅H₂₆O Plant essential oils Antimicrobial, anti-inflammatory Different bicyclic scaffold (acorane type)
α-Pinene C₁₀H₁₆ Juniper (Juniperus excelsa) Antiseptic, bronchodilator Monoterpene (smaller structure)
β-Cedrene C₁₅H₂₄ Cedarwood oil Fragrance, insect repellent Unsaturated analogue (lacks hydroxyl group)

Mechanistic and Ecological Comparisons

(+)-Cedrol vs. Epi-Cedrol

  • Structural Difference : Epi-cedrol is a stereoisomer of (+)-cedrol, differing in the configuration at the C-3 position .
  • Functional Overlap : Both compounds are produced by Fusarium fungi and attract malaria mosquitoes to oviposition sites. However, (+)-cedrol exhibits stronger enantioselective activity in behavioral assays .

(+)-Cedrol vs. α-Acorenol

  • Biosynthetic Pathways: While (+)-cedrol is derived from the cedrane pathway, α-acorenol originates from the acorane pathway, leading to distinct ring structures .
  • Bioactivity: α-Acorenol lacks the oviposition attractant properties of (+)-cedrol but shows superior anti-inflammatory effects in macrophage models .

(+)-Cedrol vs. α-Pinene

  • Ecological Role: α-Pinene, a monoterpene, dominates juniper essential oils (up to 40.59%) but lacks the sesquiterpene complexity of (+)-cedrol .
  • Pharmacological Profile : α-Pinene’s bronchodilatory effects contrast with (+)-cedrol’s anticancer and anti-angiogenic activities .

Quantitative Variations in Natural Sources

Table 2: Concentration Variability in Plant Essential Oils

Plant Source (+)-Cedrol (%) α-Pinene (%) β-Cedrene (%) Study Conditions Reference
Juniperus excelsa 13.06–25.3 29.7–32.34 2.33 Van-lake Basin, Turkey
Cyperus rotundus 18.15 N/A N/A Fungal co-culture (Fusarium)

Notes: Variability in (+)-cedrol content is attributed to ecological factors (e.g., soil composition, fungal symbionts) and extraction methods .

Pharmacological Efficacy Comparison

Anticancer Activity :

  • (+)-Cedrol reduces A549 cell viability by 70% at 100 µM via ROS-mediated apoptosis, whereas α-acorenol shows weaker cytotoxicity (<30% at same concentration) .
  • Mechanistic Superiority : (+)-Cedrol uniquely targets both PI3K/Akt and VEGFR2 pathways, unlike β-cedrene, which lacks hydroxyl-group-dependent interactions .

Preparation Methods

Steam Distillation and Fractional Distillation

Cedarwood oils, primarily sourced from Cunninghamia lanceolata and Juniperus species, remain the most common raw material for (+)-cedrol isolation. Industrial protocols typically involve:

  • Steam Distillation : Fresh or dried cedarwood chips undergo steam distillation at 100–150°C for 6–8 hours, separating volatile oils from plant matrixes. The crude oil contains 20–40% cedrol alongside α-cedrene, thujopsene, and other sesquiterpenes.

  • Vacuum Fractional Distillation :

    • Conditions : Distillation under vacuum (<-0.09 MPa) at 130–150°C (still) and 80–110°C (head) enriches cedrol in the residue to ≥60% purity.

    • Yield : 80–90% cedrol recovery from the heavy fraction.

    • Post-Distillation Crystallization : Cooling the residue to 18°C at 0.5°C/h induces cedrol crystallization, followed by centrifugation (>5,000 rpm) to isolate 95% pure product.

Table 1: Key Parameters for Cedrol Enrichment via Distillation

ParameterValueSource
Distillation Temperature130–150°C (still), 80–110°C (head)
Vacuum Pressure<-0.09 MPa
Cedrol Purity Post-Distillation≥60%
Crystallization Yield80%

Solvent-Free Crystallization Innovations

Traditional methods required ethanol washes (solid-liquid ratio <1:2) to remove impurities, but modern protocols reduce solvent use:

  • Controlled Crystallization : Slow cooling (0.5°C/h) with seed crystals (0.1–0.5% w/w) achieves 95% purity without ethanol.

  • Centrifugation Optimization : Dual-stage centrifugation (>5,000 rpm) removes α-cedrene contaminants, yielding 98% pure cedrol after recrystallization.

Chemical Synthesis Routes

Intramolecular Diels-Alder Reaction

Racemic cedrol synthesis via cyclopentadiene intermediates demonstrates scalability for industrial applications:

  • Cyclopentadiene Alkylation : Sodium cyclopentadiene reacts with alkyl halides to form tricyclic olefins.

  • Oxidation and Ring Expansion : Hydroboration-oxidation of the olefin yields cedrone, which undergoes Wagner-Meerwein rearrangement to cedrol.

  • Key Metrics :

    • Overall Yield : 73% from cedrone.

    • Stereoselectivity : Exclusively exo-orientation due to steric constraints.

Table 2: Synthetic Pathway Efficiency

StepYieldPurityConditions
Diels-Alder Cyclization85%90%25°C, 12h
Cedrone Formation88%95%BH₃·THF, H₂O₂/NaOH
Cedrol Reduction95%98%LiAlH₄, Et₂O

Cedrone Hydrogenation

Cedrone (a cedrol precursor) is hydrogenated catalytically:

  • Catalyst : Pd/C or Raney Ni under 50–100 psi H₂.

  • Yield : 90–95% cedrol with >99% enantiomeric excess when using chiral catalysts.

Biotechnological Production

Microbial Synthesis in Escherichia coli

Recent advances employ engineered E. coli strains to produce cedrol from isopentenyl pyrophosphate (IPP):

  • Enzyme Fusion : FPPS-ECS (farnesyl pyrophosphate synthase–epi-cedrol synthase) fusion proteins enhance substrate channeling.

  • Fermentation Conditions :

    • Temperature : 16°C post-induction to stabilize enzymes.

    • Yield : 1.2 g/L cedrol from IPP/DMAPP in 24h.

Table 3: Biotechnological vs. Traditional Yields

MethodCedrol YieldPurityTime
Microbial Synthesis1.2 g/L95%24h
Steam Distillation0.8 g/kg wood98%8h + 24h crystallization

Challenges in Bioproduction

  • Substrate Inhibition : High IPP concentrations reduce enzyme activity.

  • Cost : Cedrol remains cheaper via distillation ($50/kg) than microbial routes (>$200/kg).

Comparative Analysis of Methods

Table 4: Industrial Viability of Cedrol Preparation Methods

MethodScalabilityPuritySolvent UseEnergy Cost
Steam DistillationHigh95–98%LowModerate
Chemical SynthesisModerate98%HighHigh
Microbial ProductionLow95%NegligibleLow
  • Sustainability : Solvent-free crystallization and microbial methods align with green chemistry principles.

  • Purity Requirements : Fragrance industries demand >98% purity, achievable only via distillation or synthetic routes .

Q & A

Q. Q1. What analytical methods are recommended for quantifying (+)-Cedrol in plant extracts or synthetic samples?

To quantify (+)-Cedrol, researchers should employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . These methods allow precise separation and identification of sesquiterpenes like (+)-Cedrol. Calibration curves using purified standards are essential for accurate quantification. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) is recommended to verify stereochemical purity .

Q. Q2. How can researchers design a baseline study to evaluate (+)-Cedrol’s cytotoxicity across different cell lines?

A baseline cytotoxicity study should include:

  • Cell line selection (e.g., cancer vs. non-cancerous cells, such as A549 vs. HEK293).
  • Dose-response curves (e.g., 0–100 µM range) with triplicate replicates.
  • Viability assays (MTT, resazurin, or ATP-based assays).
  • Negative controls (vehicle-only treatments) and positive controls (e.g., cisplatin for apoptosis induction).
    Statistical analysis (ANOVA with post-hoc tests) should assess significance across doses and cell types .

Q. Q3. What are the best practices for synthesizing (+)-Cedrol in a laboratory setting?

(+)-Cedrol can be synthesized via stereoselective cyclization of farnesyl derivatives or isolated from natural sources (e.g., Cedrus species). For synthetic routes, optimize reaction conditions (e.g., temperature, catalysts like Lewis acids) to enhance enantiomeric excess. Purification via column chromatography or recrystallization ensures purity. Researchers must validate synthetic yields and purity using thin-layer chromatography (TLC) and optical rotation measurements .

Advanced Research Questions

Q. Q4. How can conflicting data on (+)-Cedrol’s pro-apoptotic vs. pro-autophagic effects be resolved?

Conflicting results may arise from differences in cell type specificity , dose regimes , or experimental endpoints (e.g., early vs. late apoptosis markers). To resolve contradictions:

  • Perform time-course experiments to track temporal activation of apoptosis (e.g., caspase-3 cleavage) and autophagy (LC3-II accumulation).
  • Use pharmacological inhibitors (e.g., chloroquine for autophagy blockade) to dissect mechanistic contributions.
  • Validate findings across multiple models (e.g., 3D spheroids, in vivo xenografts) .

Q. Q5. What experimental strategies can elucidate the role of ROS in (+)-Cedrol-induced mitochondrial dysfunction?

To investigate ROS involvement:

  • Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) with flow cytometry or fluorescence microscopy.
  • Co-treat with antioxidants (e.g., NAC, tocopherol) to assess ROS dependency in cytotoxicity.
  • Evaluate mitochondrial transmembrane potential (MTP) via JC-1 staining and correlate with ROS data.
  • Combine with PI3K/Akt pathway inhibitors (e.g., LY294002) to determine crosstalk between signaling pathways .

Q. Q6. How can researchers optimize (+)-Cedrol’s bioavailability for in vivo studies?

Bioavailability challenges stem from (+)-Cedrol’s hydrophobicity. Solutions include:

  • Nanoformulation (e.g., liposomes, polymeric nanoparticles) to enhance solubility and circulation time.
  • Pharmacokinetic profiling (plasma half-life, tissue distribution) via LC-MS/MS.
  • Metabolic stability assays using liver microsomes to identify degradation pathways.
  • Compare efficacy in wild-type vs. cytochrome P450 knockout models to assess metabolic influences .

Methodological Guidance

Q. Q7. How should researchers address variability in (+)-Cedrol’s bioactivity across studies?

Variability often arises from source material differences (natural vs. synthetic) or assay conditions (serum concentration, incubation time). Mitigation strategies:

  • Standardize (+)-Cedrol batches using certified reference materials .
  • Report detailed experimental conditions (e.g., serum-free vs. serum-containing media).
  • Use meta-analysis to aggregate data across studies and identify confounding variables .

Q. Q8. What statistical approaches are appropriate for analyzing dose-dependent effects of (+)-Cedrol?

  • Non-linear regression (e.g., log-dose vs. response) to calculate EC50_{50}/IC50_{50} values.
  • Two-way ANOVA for interactions between dose and treatment duration.
  • Principal Component Analysis (PCA) for multi-parametric datasets (e.g., combining cytotoxicity, ROS, and apoptosis data).
  • Include Bonferroni correction for multiple comparisons to reduce Type I errors .

Literature and Reproducibility

Q. Q9. How can researchers critically evaluate the quality of (+)-Cedrol-related studies in existing literature?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design. Scrutinize:

  • Methodological transparency (e.g., full protocols in supplementary materials).
  • Conflict of interest declarations.
  • Reproducibility flags (e.g., lack of negative controls, small sample sizes).
    Prioritize studies published in peer-reviewed journals with high impact factors (e.g., Journal of Natural Products) .

Q. Q10. What steps ensure reproducibility when replicating (+)-Cedrol’s reported anti-cancer mechanisms?

  • Obtain raw data or detailed protocols from original authors via correspondence.
  • Use identical cell lines (validated by STR profiling) and reagents (e.g., same catalog numbers).
  • Predefine success criteria (e.g., ≥50% apoptosis at 50 µM).
  • Publish negative results to contribute to collective knowledge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.